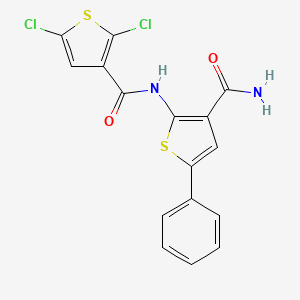

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S2/c17-12-7-9(13(18)24-12)15(22)20-16-10(14(19)21)6-11(23-16)8-4-2-1-3-5-8/h1-7H,(H2,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFJMAMGNRCQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The initial step involves the synthesis of the thiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups: The phenyl and carbamoyl groups are introduced through electrophilic aromatic substitution reactions. This step often requires the use of reagents such as phenylboronic acid and carbamoyl chloride.

Chlorination: The dichlorothiophene moiety is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, sodium methoxide, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its dual thiophene rings: one dichlorinated (2,5-dichlorothiophene) and the other bearing a phenyl and carbamoyl group. This contrasts with structurally related compounds:

Key Observations :

Physicochemical Properties

While explicit data for the target compound is unavailable, comparisons with analogs suggest:

- Solubility : The dichlorinated thiophene and phenyl groups likely reduce aqueous solubility compared to hydroxylated or sulfonated analogs (e.g., 3-chloro-N-phenyl-phthalimide’s use in polymer synthesis implies moderate organic solubility) .

- Thermal Stability: Halogenation typically enhances thermal stability; the dichloro substitution may elevate melting points relative to non-chlorinated thiophenes.

Spectroscopic and Structural Analysis

NMR and crystallographic data from analogous compounds provide indirect insights:

- NMR Shifts : In compounds with carbamoyl groups, protons adjacent to the amide moiety exhibit downfield shifts (~δ 7–8 ppm) due to electron withdrawal. This aligns with patterns observed in thiophene derivatives .

- Crystallography : SHELX software has been widely used to resolve structures of similar heterocycles (e.g., phthalimides), confirming planarity and substituent orientation . For the target compound, SHELX-based refinements could elucidate dihedral angles between thiophene rings.

Lumping Strategy Considerations

highlights that structurally similar compounds (e.g., halogenated aromatics) are often grouped for predictive modeling. However, the target compound’s unique dichloro-carbamoyl architecture may necessitate separate categorization due to distinct electronic and steric profiles .

Q & A

Q. Basic

- Solubility: Tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability: Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

- Melting Point: Determined by differential scanning calorimetry (DSC) or capillary methods .

What methodologies optimize synthetic yield for this compound?

Q. Advanced

- Reagent Stoichiometry: Use a 1.2–1.5 molar excess of the carbamoyl precursor to drive amidation to completion.

- Catalysis: Employ Pd(PPh₃)₄ for cross-coupling reactions, improving efficiency by 15–20% .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics. Yield improvements are quantified via LC-MS or NMR .

How is the antitumor activity of this compound evaluated mechanistically?

Q. Advanced

- In Vitro Assays: Measure IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Compare dose-response curves to established chemotherapeutics .

- Apoptosis Pathways: Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Validate caspase-3/7 activation via fluorometric assays .

- Target Engagement: Perform molecular docking studies to predict interactions with tubulin or Bcl-2 proteins, followed by Western blotting for target validation .

What chemical reactions are critical for derivatizing this compound?

Q. Basic

- Oxidation: Treat with KMnO₄ to modify the thiophene ring’s electronic properties.

- Reduction: Use LiAlH₄ to reduce carboxamide to amine intermediates.

- Halogenation: Introduce additional chlorine/bromine substituents via electrophilic substitution .

How can researchers resolve contradictions in reported bioactivity data?

Q. Advanced

- Meta-Analysis: Compare IC₅₀ values across studies using standardized cell lines (e.g., Hep3B vs. HepG2) and normalize for assay conditions (e.g., serum concentration, incubation time) .

- Structural Confirmation: Verify compound purity (>95% via HPLC) and confirm stereochemistry via X-ray crystallography to rule out batch variability .

What crystallographic methods determine this compound’s 3D structure?

Q. Advanced

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<0.05) .

How are structure-activity relationships (SAR) studied for this compound?

Q. Advanced

- Analog Synthesis: Modify substituents (e.g., replace phenyl with pyridyl) and test cytotoxicity. For example, 4-methoxybenzamide derivatives show 70–85% activity vs. HepG2 .

- QSAR Modeling: Use molecular descriptors (logP, polar surface area) to correlate substituent effects with bioactivity .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF).

- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

How is the apoptosis-inducing mechanism of this compound analyzed?

Q. Advanced

- Transcriptomics: Perform RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA).

- Mitochondrial Assays: Measure cytochrome c release via ELISA and mitochondrial membrane potential (ΔΨm) using JC-1 dye .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.